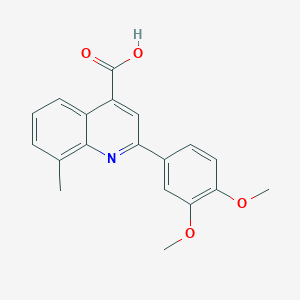
2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 3,4-Dimethoxyphenethylamine , which is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Molecular Structure Analysis
The molecular structure of the related compound 3,4-Dimethoxyphenylacetic acid is given by the formula C10H12O4 .Chemical Reactions Analysis
3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .Physical And Chemical Properties Analysis
The related compound 3,4-Dimethoxyphenylacetic acid is a pale cream powder . It has a melting point of 94.0-101.0°C and is soluble in water .科学的研究の応用
Photolabile Protecting Group
2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is related to 8-bromo-7-hydroxyquinoline (BHQ), a compound used as a photolabile protecting group for carboxylic acids. BHQ offers greater photon efficiency compared to similar compounds, such as DMNB and Bhc, and is sensitive enough for multiphoton-induced photolysis in vivo. Its increased solubility and low fluorescence make it useful in biological contexts, especially as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis of Heterocyclic Compounds
This compound is part of the synthesis process for various heterocyclic compounds. For instance, derivatives like dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines have been synthesized using related compounds, highlighting its utility in creating complex organic structures (Zinchenko et al., 2009).
Auxiliary-Directed Palladium-Catalyzed Reactions
The compound is similar to 8-aminoquinoline auxiliary, used in palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives. This method shows some tolerance to functional groups, allowing the functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).
NMDA Receptor Antagonism
2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to this compound, have been studied for their antagonist activity at the glycine site on the NMDA receptor. These studies contribute to understanding the binding requirements for these receptors and could be relevant for designing drugs that target these sites (Carling et al., 1992).
Synthesis of Constrained Amino Acid Derivatives
In the synthesis of constrained nonproteinogenic amino acid derivatives, such as 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, compounds structurally similar to 2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid are used. This demonstrates its role in creating novel amino acids for peptide synthesis (Czombos et al., 2000).
Molecular Conformation and Crystal Packing
Studies on substituted 4-Phenylquinolines, related to this compound, shed light on the molecular conformation and crystal packing in such structures. These studies are crucial for understanding the physical properties and stability of these compounds, which can be vital for their application in various fields (Sarveswari et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-5-4-6-13-14(19(21)22)10-15(20-18(11)13)12-7-8-16(23-2)17(9-12)24-3/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLPAVYSIQVPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


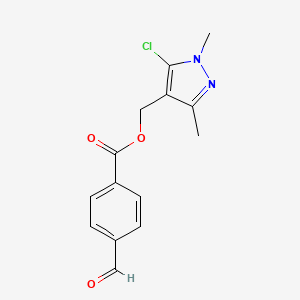
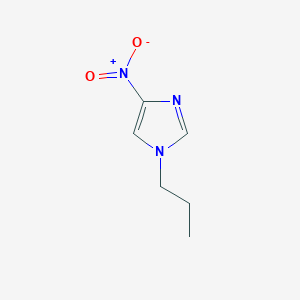
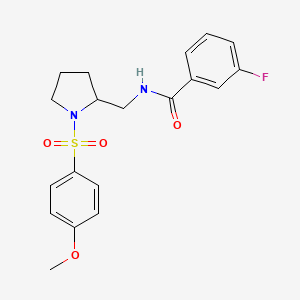
![4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2856549.png)


![2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856553.png)
![2-Ethyl-5-((4-isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856555.png)
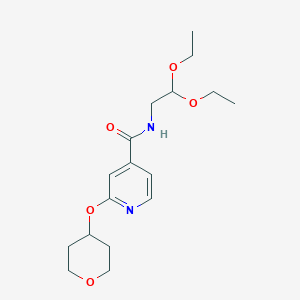
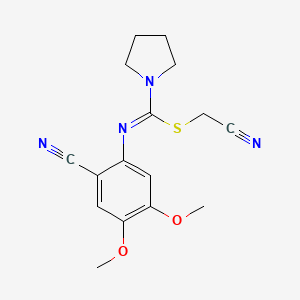
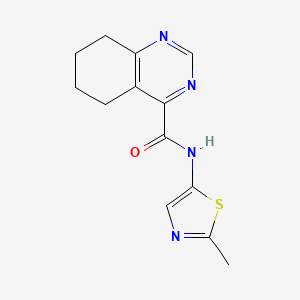
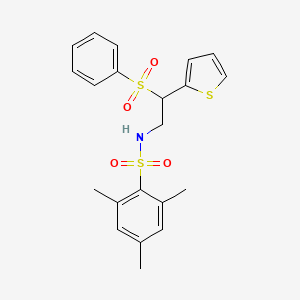
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2856561.png)